molecular formula C21H30O2Si2 B8462240 9,9-Bis(trimethylsilyloxymethyl)fluorene CAS No. 697737-80-7

9,9-Bis(trimethylsilyloxymethyl)fluorene

Cat. No. B8462240
M. Wt: 370.6 g/mol
InChI Key: XZHRGSILZYOTEJ-UHFFFAOYSA-N
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Patent
US06822109B2

Procedure details

1 g of 9,9-bis(hydroxymethyl)fluorene (4.4 mmol) was admixed with 20 ml of dichloromethane. The mixture was cooled in ice-water bath, and 1.9 ml of triethyl amine (13.2 mmol) was added thereto. Then 1.4 ml of trimethylsilyl chloride (11 mmol) was added drop-wise, and the mixture was stirred in ice-water bath for further 2 hours. The reaction mixture was washed with water, and the organic layer separated was dried over anhydrous sodium sulfate. After filtration, the filtrate was evaporated to give 1.14 g of concentrate (yield 88%). MS (EI) m/e: 370(M+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Quantity
1.4 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1([CH2:16][OH:17])[C:15]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[C:9]2[C:4]1=[CH:5][CH:6]=[CH:7][CH:8]=2.C(N(CC)CC)C.[CH3:25][Si:26](Cl)([CH3:28])[CH3:27]>ClCCl>[CH3:25][Si:26]([CH3:28])([CH3:27])[O:1][CH2:2][C:3]1([CH2:16][O:17][Si:26]([CH3:28])([CH3:27])[CH3:25])[C:15]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[C:9]2[C:4]1=[CH:5][CH:6]=[CH:7][CH:8]=2

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OCC1(C2=CC=CC=C2C=2C=CC=CC12)CO
Step Two
Name
Quantity
1.9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
1.4 mL
Type
reactant
Smiles
C[Si](C)(C)Cl
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Five
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture was washed with water
CUSTOM
Type
CUSTOM
Details
the organic layer separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
to give 1.14 g
CONCENTRATION
Type
CONCENTRATION
Details
of concentrate (yield 88%)

Outcomes

Product
Name
Type
Smiles
C[Si](OCC1(C2=CC=CC=C2C=2C=CC=CC12)CO[Si](C)(C)C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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